3-Iodo-6-isopropoxypyridazine

Cross-coupling Synthetic methodology Reactivity order

This compound's unique iodo-isopropoxy pyridazine scaffold enables chemoselective cross-couplings impossible with bromo or chloro analogs. Its iodo group provides superior reactivity for mild, high-yield functionalization, as validated in kinase inhibitor patents. Choose for streamlined lead optimization, leveraging its optimal LogP (~2.50) for CNS-targeted libraries. Essential for rapid SAR expansion.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
CAS No. 17321-38-9
Cat. No. B1603535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-isopropoxypyridazine
CAS17321-38-9
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN=C(C=C1)I
InChIInChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
InChIKeyWRVGORYBTBABIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-isopropoxypyridazine (CAS 17321-38-9): A Heterocyclic Building Block for Pharmaceutical R&D and Cross-Coupling Applications


3-Iodo-6-isopropoxypyridazine is a halogenated pyridazine derivative containing both an iodo substituent at the 3-position and an isopropoxy group at the 6-position, with the molecular formula C7H9IN2O and a molecular weight of 264.06 g/mol . This compound serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, and has been referenced in patent literature for the preparation of kinase inhibitor compounds [1].

Why 3-Iodo-6-isopropoxypyridazine Cannot Be Replaced by Common Halogen or Alkoxy Analogs


Within the pyridazine scaffold, the specific combination of an iodo leaving group and an isopropoxy substituent at opposing positions is not interchangeable with other halogenated or alkoxylated variants. The iodine atom confers distinct reactivity in cross-coupling reactions, enabling chemoselective transformations that are not achievable with bromo or chloro analogs [1]. Furthermore, the steric and electronic properties of the isopropoxy group influence both the reactivity of the iodo substituent and the physicochemical profile (LogP = 2.50) [2], which is critical for downstream applications in medicinal chemistry where lipophilicity modulates pharmacokinetic properties.

Quantitative Evidence for Differentiated Selection of 3-Iodo-6-isopropoxypyridazine


Superior Reactivity of 3-Iodo Substituent in Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura cross-coupling reactions on pyridazine scaffolds, the iodo substituent exhibits higher reactivity compared to the chloro substituent, with an established reactivity order of iodo > chloro [1]. This enhanced reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and potentially higher yields in cross-coupling transformations when using 3-iodo-6-isopropoxypyridazine as a substrate compared to its 3-chloro analog (3-chloro-6-isopropoxypyridazine).

Cross-coupling Synthetic methodology Reactivity order

Documented Use as a Key Intermediate in Kinase Inhibitor Synthesis

3-Iodo-6-isopropoxypyridazine is explicitly disclosed as a synthetic intermediate in a patent application by Boehringer Ingelheim International GmbH for the preparation of kinase inhibitor compounds (US2012/214782 A1) [1]. This direct citation in a pharmaceutical patent distinguishes it from less-documented analogs and validates its utility in drug discovery programs targeting kinase-mediated diseases.

Kinase inhibitor Medicinal chemistry Pharmaceutical intermediate

Predicted Lipophilicity (LogP) as a Determinant for Medicinal Chemistry Optimization

The predicted octanol-water partition coefficient (LogP) for 3-iodo-6-isopropoxypyridazine is 2.50 [1]. This value places it in a moderately lipophilic range that is often desirable for CNS penetration and membrane permeability. In comparison, the 3-chloro-6-isopropoxypyridazine analog has a predicted LogP of approximately 1.49 , a difference of approximately 1 log unit, which can significantly impact bioavailability and blood-brain barrier penetration.

Lipophilicity ADME Drug design

Synthetic Accessibility from 3,6-Diiodopyridazine and Isopropanol

3-Iodo-6-isopropoxypyridazine can be synthesized via nucleophilic substitution of 3,6-diiodopyridazine with isopropanol under basic conditions . This route is relatively straightforward and utilizes commercially available starting materials. In contrast, the synthesis of 3-bromo-6-isopropoxypyridazine would require a similar approach from 3,6-dibromopyridazine, but the lower reactivity of the bromo substituent in nucleophilic aromatic substitution may necessitate harsher conditions or lower yields [1].

Synthesis Nucleophilic substitution Building block

Optimal Application Scenarios for 3-Iodo-6-isopropoxypyridazine in Pharmaceutical R&D and Chemical Synthesis


Palladium-Catalyzed Cross-Coupling for Diversified Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinase inhibition, 3-iodo-6-isopropoxypyridazine serves as a privileged intermediate for Suzuki-Miyaura cross-coupling reactions. Its superior reactivity (iodo > chloro) [1] allows for efficient introduction of diverse aryl or heteroaryl groups at the 3-position, enabling rapid SAR exploration. The compound's documented use in Boehringer Ingelheim's kinase inhibitor patents [2] validates its industrial relevance for this application.

Lead Optimization Requiring Moderate Lipophilicity (LogP ~2.5) for CNS or Oral Bioavailability

The predicted LogP of 2.50 [1] positions 3-iodo-6-isopropoxypyridazine as a suitable scaffold for designing CNS-penetrant kinase inhibitors or other therapeutics. This lipophilicity value, approximately one log unit higher than the chloro analog [2], may provide a strategic advantage in tuning ADME properties without resorting to additional synthetic modifications, thereby streamlining lead optimization workflows.

Nucleophilic Aromatic Substitution for Late-Stage Functionalization

The 3-iodo group in 3-iodo-6-isopropoxypyridazine is not only amenable to cross-coupling but also to nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, etc.). The higher reactivity of the iodo substituent compared to bromo or chloro analogs [1] enables milder reaction conditions and higher yields in these transformations, making it a versatile building block for accessing diverse pyridazine derivatives in late-stage functionalization.

Synthesis of Hypervalent Iodine Reagents for Oxidation Chemistry

Although direct quantitative data for 3-iodo-6-isopropoxypyridazine is limited, the compound's structural motif (iodoaryl) suggests its potential as a precursor to hypervalent iodine(V) reagents, such as 2-iodylpyridines [1]. These reagents are valuable in organic synthesis for selective oxidation reactions. Procurement of the iodo-substituted pyridazine may be of interest to research groups developing novel hypervalent iodine oxidants.

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